N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
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Overview
Description
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a cyclopropyl group attached to the nitrogen atom and a 1,2-thiazinane ring with a 1,1-dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves the following steps:
Formation of the 1,2-thiazinane ring: This can be achieved by treating a suitable precursor with 1-bromo-3-chloropropane in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃). The reaction yields six-membered cyclic sulfamoyl acetamide esters.
Hydrolysis: The cyclic sulfamoyl acetamide esters are then hydrolyzed using methanolic potassium hydroxide (KOH) to form the corresponding carboxylic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzamide moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-thienyl)ethyl]benzenesulfonamide: This compound features a similar core structure but with additional substituents that may alter its properties and applications.
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide: Another similar compound with different substituents, offering a basis for comparative studies.
Uniqueness
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-cyclopropyl-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(15-12-5-6-12)11-3-7-13(8-4-11)16-9-1-2-10-20(16,18)19/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTJKEDUSSCTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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